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Cat. No.: B052450 Get Quote

Introduction

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a cornerstone chemical in the field of

electroplating, particularly in acidic copper plating processes.[1][2][3] Its high purity, excellent

solubility in water, and ability to provide a consistent source of cupric ions (Cu²⁺) make it

indispensable for depositing smooth, bright, and adherent copper layers.[1][4] This technology

is critical in various high-tech industries, including the manufacturing of printed circuit boards

(PCBs), integrated circuits for advanced packaging (e.g., through-silicon vias and dual

damascene processes), and for providing decorative and corrosion-resistant finishes.[5][6][7]

The acid copper sulfate bath is favored for its simple composition, high current efficiency, and

rapid deposition rate.[6]

The Chemistry of the Process

The fundamental principle of copper electroplating from a copper sulfate bath involves the

reduction of copper ions onto a substrate (the cathode). The process takes place in an

electrolytic cell where a direct current (DC) is passed through an electrolyte solution.[4]

The electrolyte is an aqueous solution of copper(II) sulfate pentahydrate and sulfuric acid.

When dissolved, CuSO₄·5H₂O dissociates into copper ions (Cu²⁺) and sulfate ions (SO₄²⁻).[4]

At the Cathode (-): The object to be plated is made the cathode. Positively charged copper

ions are attracted to the negatively charged surface, where they gain two electrons and are

reduced to form a solid copper metal deposit.[4]
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Reaction: Cu²⁺(aq) + 2e⁻ → Cu(s)[4]

At the Anode (+): A copper anode is typically used to replenish the copper ions in the bath,

maintaining a stable concentration. Here, copper metal from the anode is oxidized, losing

two electrons and dissolving into the solution as Cu²⁺ ions.[4][8]

Reaction: Cu(s) → Cu²⁺(aq) + 2e⁻[4]

Sulfuric acid is added to increase the conductivity of the solution and to prevent the hydrolysis

of copper ions.[6]

Key Components of the Acid Copper Sulfate Bath
The performance of an electroplating bath is highly dependent on the concentration and

balance of its components. While basic formulations exist, modern applications rely on a

carefully controlled mixture of inorganic salts, acid, and organic additives to achieve specific

deposit characteristics.

Data Presentation: Typical Bath Composition and Operating Parameters

The following table summarizes the typical concentration ranges for the primary components of

an acid copper sulfate electroplating bath.
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Component Concentration Range Purpose

Copper(II) Sulfate

Pentahydrate (CuSO₄·5H₂O)
150 - 250 g/L

Primary source of copper ions

(Cu²⁺) for deposition.[6][9]

Sulfuric Acid (H₂SO₄)
45 - 75 g/L (or up to 300 g/L for

specific applications)

Increases electrolyte

conductivity; prevents

hydrolysis of Cu²⁺.[6][10]

Chloride Ions (Cl⁻)
20 - 100 ppm (from HCl or

NaCl)

Facilitates anode dissolution;

works synergistically with

organic additives.[6][11]

Organic Additives Varies (ppm levels)

Controls deposit properties

(brightness, leveling, throwing

power).[5][6]

Operating Temperature 20 - 40 °C
Affects deposition rate and

additive performance.

Cathode Current Density 1 - 10 A/dm² (10 - 100 ASF)

Influences deposition speed,

deposit structure, and

uniformity.[9][12]

The Critical Role of Organic Additives
In modern electroplating, especially for advanced electronics, organic additives are the core of

the formulation.[6] They are typically a proprietary blend of three main types of molecules that

work in concert to control the deposition process at a microscopic level.[5][13]

Suppressors (or Carriers): These are typically high molecular weight polymers, like

polyethylene glycol (PEG). In the presence of chloride ions, they adsorb onto the entire

cathode surface, creating a barrier that suppresses copper deposition.[5][7] This suppression

effect is stronger in areas of high current density.

Accelerators (or Brighteners): These are often sulfur-containing organic molecules, such as

bis(3-sulfopropyl) disulfide (SPS). They compete with the suppressor layer, adsorbing

preferentially in low current density areas (like the bottom of a microvia) and locally

accelerating the rate of copper deposition.[5][6][13]
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Levelers: These are typically nitrogen-containing compounds that adsorb preferentially at

high points or areas of high current density on the surface. They inhibit growth at these

points, allowing the lower areas to "catch up," resulting in a smooth, level (planar) final

deposit.[5][6]

This interplay between additives is what enables the "superfilling" or "bottom-up fill" of

microscopic features like trenches and vias without creating voids, a critical requirement in

semiconductor manufacturing.[6][13][14]

Experimental Protocols
Protocol 1: Preparation of a Standard Acid Copper Sulfate Electroplating Bath (1 Liter)

This protocol describes the preparation of a basic 1-liter acid copper plating solution.

Materials:

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), plating grade

Sulfuric Acid (H₂SO₄), 98%, reagent grade

Hydrochloric Acid (HCl), 35-37%, reagent grade (or Sodium Chloride, NaCl)

Deionized (DI) water

1000 mL Beaker or Volumetric Flask

Stir plate and magnetic stir bar

Appropriate Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab

coat.

Procedure:

Measure approximately 700 mL of COLD deionized water into a 1000 mL beaker.[9]

Place the beaker on a magnetic stir plate and begin gentle stirring.
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CAUTION: EXTREME HEAT GENERATION. Slowly and carefully add 50 mL (approx. 92 g)

of concentrated sulfuric acid to the cold water. Always add acid to water, never the other way

around. The solution will heat up significantly.[9] Allow the solution to cool back down to near

room temperature.

Once cooled, slowly add 200 g of copper(II) sulfate pentahydrate crystals to the solution

while stirring.[9]

Continue stirring until all the crystals are completely dissolved. The solution should be a

clear, bright blue.

Using a micropipette, add approximately 0.2 mL of concentrated hydrochloric acid to achieve

a chloride concentration of about 70 ppm.

Add deionized water to bring the final volume to 1000 mL.

If required, add proprietary organic additives (suppressor, accelerator, leveler) according to

the manufacturer's specifications.

The bath is now ready for use. It is often recommended to "dummy plate" a piece of scrap

copper at a low current density (e.g., 0.5 A/dm²) for 30-60 minutes to remove impurities

before plating actual parts.[15]

Protocol 2: Hull Cell Analysis for Bath Quality Control

The Hull cell is a miniature trapezoidal plating cell used to qualitatively assess the condition of

an electroplating bath.[12][16] It allows for the evaluation of the deposit appearance over a

wide range of current densities on a single test panel.[15]

Materials:

267 mL Hull Cell with corresponding anode (phosphorized copper).[12][15]

Polished brass or steel Hull cell test panel.

DC power supply (rectifier).

Air supply for agitation (aquarium pump with tubing).
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Timer.

Plating solution sample from the main bath.

Cleaning and activation solutions (e.g., acid cleaner, micro-etch).

Procedure:

Panel Preparation: a. Peel the protective plastic film from the polished face of the Hull cell

panel.[17] b. Clean the panel using an appropriate cleaner to remove any residues (e.g.,

immerse in an acidic cleaner for 2 minutes).[17] c. Rinse the panel thoroughly with DI water.

d. Briefly immerse the panel in a micro-etch solution (e.g., sodium persulfate) for 15-30

seconds to activate the surface.[17] e. Rinse thoroughly with DI water until the surface is

"water-break free."

Hull Cell Setup: a. Place the phosphorized copper anode into the anode slot of the Hull cell.

b. Fill the cell with the plating solution to the 267 mL mark. c. If agitation is used, connect the

air line to the cell and adjust for a gentle, uniform curtain of bubbles across the cathode area.

[15]

Plating: a. Place the prepared test panel into the cathode slot, ensuring the polished side

faces the anode.[15] b. Connect the positive lead of the rectifier to the anode and the

negative lead to the test panel.[17] c. Turn on the power supply and immediately start the

timer. d. Apply a total current of 2 Amps for a duration of 10 minutes.[15][17]

Analysis: a. After 10 minutes, turn off the rectifier, remove the panel, and rinse it thoroughly

with DI water. b. Carefully dry the panel with a soft, non-abrasive material. c. Examine the

plated surface. The panel will show different deposit characteristics from left to right,

corresponding to high to low current densities. d. Interpretation:

High Current Density Area (Left): Look for "burning" (dull, powdery, or dark deposits),
which can indicate low brightener levels or contamination.[12][17]
Mid-Range Current Density: This area should show a bright, level, and smooth deposit. A
narrowing of this "bright band" suggests an imbalance in additives or the presence of
impurities.[12]
Low Current Density Area (Right): Look for dullness or poor coverage ("skip plating"),
which can indicate low additive concentration or contamination.
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Mandatory Visualizations
Diagram 1: General Copper Electroplating Workflow

Caption: Workflow for a typical copper electroplating process.

Diagram 2: Additive Roles in Microvia Filling
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Caption: Synergistic roles of additives in microvia filling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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